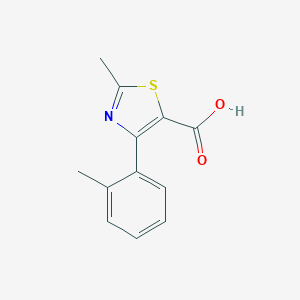
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid, also known as MTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA is a member of the thiazolecarboxylic acid family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have antibacterial activity against Gram-positive bacteria.
実験室実験の利点と制限
One advantage of using 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and antibacterial properties and has been found to have a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, such as its versatility, its limited solubility in water may pose challenges. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases.
科学的研究の応用
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit antibacterial activity against Gram-positive bacteria.
特性
CAS番号 |
188679-17-6 |
|---|---|
分子式 |
C12H11NO2S |
分子量 |
233.29 g/mol |
IUPAC名 |
2-methyl-4-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15) |
InChIキー |
HXRVCLGEJFLPMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
正規SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
同義語 |
2-METHYL-4-(2-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




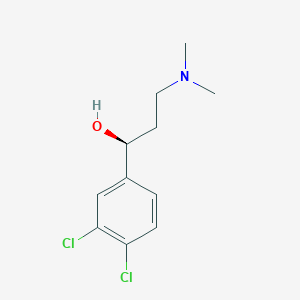


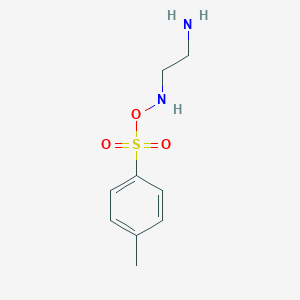

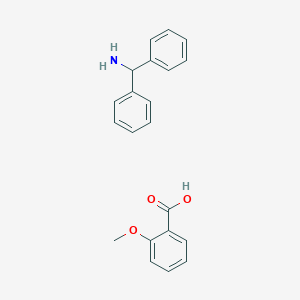
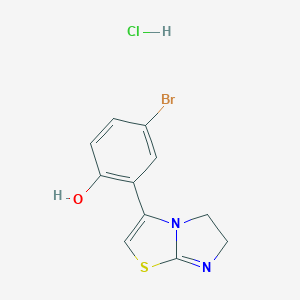
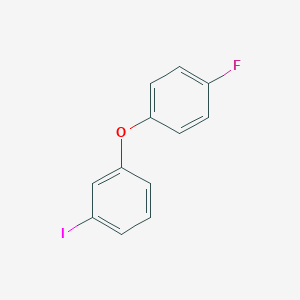
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

